molecular formula C16H15N5O2S B14977293 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B14977293
M. Wt: 341.4 g/mol
InChI Key: YSHSWWJEWDGDKP-UHFFFAOYSA-N
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Description

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C25H23N3O2S2 This compound is known for its unique structure, which includes a pteridine ring system linked to a phenylethyl group and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring system.

    Introduction of the phenylethyl group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.

    Attachment of the sulfanylacetamide moiety: This step involves the nucleophilic substitution of a suitable acetamide derivative with a thiol group, followed by oxidation to form the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine ring can be reduced to form alcohols.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The phenylethyl group and the pteridine ring system play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • 2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is unique due to its specific pteridine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H15N5O2S/c17-12(22)10-24-16-20-14-13(18-7-8-19-14)15(23)21(16)9-6-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H2,17,22)

InChI Key

YSHSWWJEWDGDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Origin of Product

United States

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